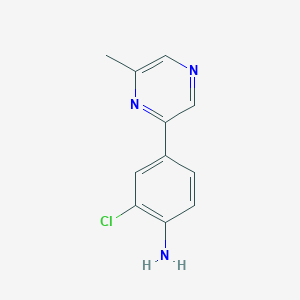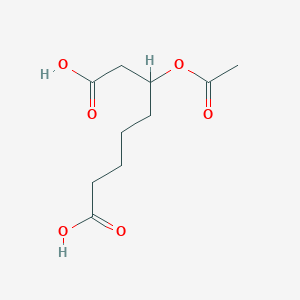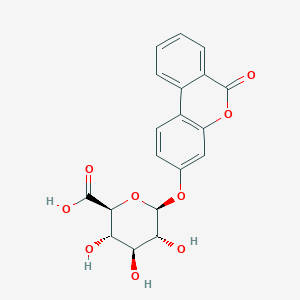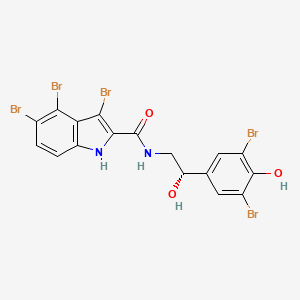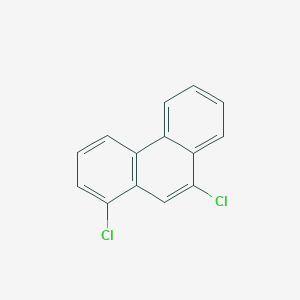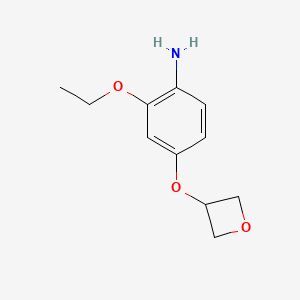
2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine
Overview
Description
2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine (2-EOP) is a phenylamine derivative that has been studied for its various biochemical and physiological effects. It has a wide range of applications in scientific research, from providing a platform for drug discovery to helping in the development of new therapeutic agents.
Scientific Research Applications
2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine has been studied for its potential to serve as a platform for drug discovery. It has been used in the development of new therapeutic agents, such as anti-inflammatory drugs, as well as in the development of new diagnostic agents, such as imaging agents. In addition, it has been used in the synthesis of new compounds for use in various scientific research fields, such as organic chemistry, medicinal chemistry, and biochemistry.
Mechanism of Action
2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine is believed to act as a monoamine oxidase (MAO) inhibitor, which means that it blocks the activity of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, and its inhibition leads to an increase in the levels of these neurotransmitters in the brain. In addition, this compound is also believed to act as an antioxidant, which means that it scavenges free radicals, thus protecting the body from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, to reduce oxidative stress, to inhibit the growth of certain cancer cells, to reduce the risk of cardiovascular disease, and to improve cognitive function. In addition, this compound has been shown to reduce the risk of stroke and to improve the symptoms of depression.
Advantages and Limitations for Lab Experiments
2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine has several advantages for use in lab experiments. It is a relatively inexpensive and easily accessible reagent, and its synthesis is relatively straightforward. In addition, it is relatively stable and can be stored for long periods of time. However, this compound is not soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine in scientific research. It could be used in the development of new therapeutic agents for the treatment of various diseases, such as cancer and cardiovascular disease. In addition, it could be used in the development of new diagnostic agents, such as imaging agents, for the diagnosis of various diseases. Furthermore, it could be used in the synthesis of new compounds for use in various scientific research fields, such as organic chemistry, medicinal chemistry, and biochemistry. Finally, it could be used in the development of new drugs for the treatment of various mental health disorders, such as depression and anxiety.
properties
IUPAC Name |
2-ethoxy-4-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11-5-8(3-4-10(11)12)15-9-6-13-7-9/h3-5,9H,2,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJRXXOIMHWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



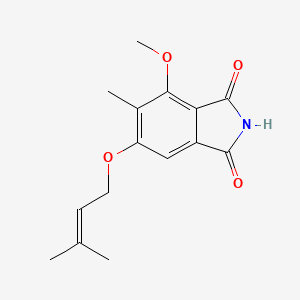
![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)
![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)
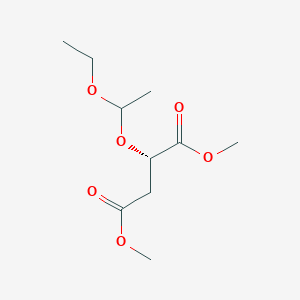

![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)

